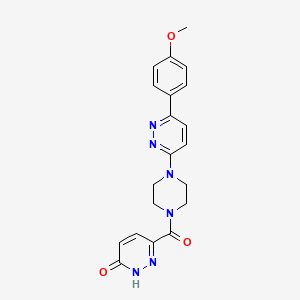

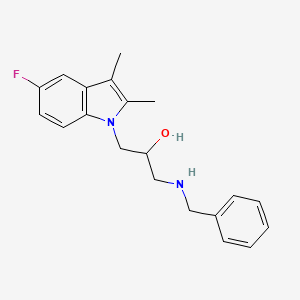

1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, also known as BDF-6153, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Molecular Logic Systems

A novel fluorophore, related in structure and function to the queried compound, has been synthesized and characterized for its application as a pH-controlled molecular switch. This compound also serves as a protic solvent polarity sensor and exhibits high selectivity for quenching fluorescence in the presence of Hg2+ ions. Such properties make it an excellent candidate for applications as a multiple-mode molecular logic system, indicating potential utility in sensing and diagnostic technologies (Zhang, Su, Ma, & Tian, 2008).

Antifungal Agents

Derivatives structurally similar to the compound of interest have been synthesized and evaluated for their antifungal activities. Particularly, compounds have shown significant antifungal activity against Candida species, outperforming traditional antifungal drugs like Fluconazole and Itraconazole in vitro. This suggests a potential application of 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol or its derivatives in developing new antifungal therapeutics (Tang, Zheng, Ren, Liu, Liu, Lv, Zhu, & Zhou, 2013).

Serotonin and Dopamine Receptor Affinity

Another related compound has been synthesized and preliminarily characterized for its affinity towards serotonin (5-HT2) and dopamine (D2) receptors. This compound has shown potential as a radioligand for these receptors, indicating possible applications in neuroscientific research and drug development targeting these pathways (Guarna, Menchi, Berti, Cini, Bottoncetti, Raspanti, Politi, & Pupi, 2001).

Corrosion Inhibition

Research into benzothiazole derivatives, which share a similar structure to the query compound, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic solutions. This suggests potential industrial applications of 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol in protecting metals against corrosion, particularly in harsh chemical environments (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

properties

IUPAC Name |

1-(benzylamino)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O/c1-14-15(2)23(20-9-8-17(21)10-19(14)20)13-18(24)12-22-11-16-6-4-3-5-7-16/h3-10,18,22,24H,11-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWUNFUMDOILHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)CC(CNCC3=CC=CC=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)

![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2397945.png)

![[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate](/img/structure/B2397948.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2397952.png)

![Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397960.png)